N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide is a synthetic small molecule (C14H18N2O2; MW 246.3 g/mol) belonging to the cyclopropanecarboxamide class. Its structure features a cyclopropane carboxamide core linked to a para-substituted phenyl ring bearing a dimethylamino-2-oxoethyl side chain.

Molecular Formula C14H18N2O2
Molecular Weight 246.3g/mol
CAS No. 1060281-48-2
Cat. No. B349786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide
CAS1060281-48-2
Molecular FormulaC14H18N2O2
Molecular Weight246.3g/mol
Structural Identifiers
SMILESCN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2CC2
InChIInChI=1S/C14H18N2O2/c1-16(2)13(17)9-10-3-7-12(8-4-10)15-14(18)11-5-6-11/h3-4,7-8,11H,5-6,9H2,1-2H3,(H,15,18)
InChIKeyHOIQZLJGIWQZSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide (CAS 1060281-48-2): A Simple Cyclopropanecarboxamide Building Block


N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide is a synthetic small molecule (C14H18N2O2; MW 246.3 g/mol) belonging to the cyclopropanecarboxamide class . Its structure features a cyclopropane carboxamide core linked to a para-substituted phenyl ring bearing a dimethylamino-2-oxoethyl side chain. Unlike more complex heteroarylcyclopropanecarboxamides described in the patent literature as endothelial nitric oxide synthase (eNOS) transcription modulators, this compound lacks a heteroaryl moiety, positioning it as a simpler, more tractable chemical probe or synthetic intermediate [1].

Synthetic intermediate Reported 2-step route from 4-aminophenylacetic acid supports library synthesis and scale-up
Fragment-based screening Lower MW and lipophilicity profile may support ligand-efficient fragment campaigns for eNOS pathway studies
SAR baseline control Lacks heteroaryl group; may serve as a simpler reference probe in cyclopropanecarboxamide SAR investigations

Why Generic N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide Substitution Fails: Structural Nuances Dictate Biological Function


Although cyclopropanecarboxamides share a common scaffold, minor structural modifications profoundly alter their biological activity. The patent literature demonstrates that heteroarylcyclopropanecarboxamides upregulate eNOS expression, whereas simpler N-phenylcyclopropanecarboxamides often lack this activity or exhibit divergent pharmacological profiles [1]. For instance, the introduction of a 4-fluorophenyl group at the cyclopropane 1-position (CAS 1091383-51-5) increases molecular weight by ~38% and adds a halogen-bonding moiety, potentially altering target engagement, metabolic stability, and solubility. Thus, substituting this compound with a close analog without verifying target-specific activity data risks invalidating experimental results.

Heteroaryl absence alters eNOS modulation context: Structural divergence from active heteroarylcyclopropanecarboxamides means eNOS upregulation class trend may not transfer; direct activity verification is required before substitution.

Fluorophenyl analog introduces halogen bonding and higher lipophilicity: Close analog CAS 1091383-51-5 adds ~94 g/mol MW and a 4-fluorophenyl group; predicted lipophilicity shift may lead to different target engagement, solubility, and metabolic stability profiles that can invalidate experimental comparisons.

Quantitative Differentiation Evidence for N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide


Molecular Weight and Physicochemical Property Differences vs. Fluorophenyl Analog

Compared to N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide (CAS 1091383-51-5), the target compound has a significantly lower molecular weight (246.3 vs. 340.4 g/mol) and lacks a fluorine atom, resulting in higher ligand efficiency potential for fragment-based approaches . The absence of the 4-fluorophenyl group also reduces lipophilicity (estimated XLogP3: ~1.5 vs. ~3.0 for the analog), which may confer better aqueous solubility and permeability properties [1].

MW & lipophilicity vs. fluorophenyl analog
Cross-study comparable
Target: MW 246.3 g/mol; XLogP3 ~1.5
Analog: MW 340.4 g/mol; XLogP3 ~3.0
MW reduction 94.1 g/mol (27.6%); ΔXLogP3 ≈ -1.5
Supports fragment-based discovery fit and may reduce off-target binding risks
Calculated properties; experimental confirmation needed
Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Selectivity Implications: eNOS Modulation vs. Beta-Adrenergic Binding

A structurally related cyclopropanecarboxamide (CHEMBL317274; SMILES: CS(=O)(=O)Nc1ccc(cc1)N1CCN(CC(O)CONC(C2CC2)C2CC2)CC1) exhibited weak beta-adrenergic receptor binding with an IC50 of 15,700 nM [1]. In contrast, the target compound's simpler structure may avoid such adrenergic affinity, potentially offering cleaner eNOS-related activity if it follows the class trend of heteroarylcyclopropanecarboxamides [2]. However, direct eNOS activity data for this specific compound are lacking, highlighting a critical evidence gap.

Selectivity vs. adrenergic binding
Class-level inference
Target: no direct beta-adrenergic data
Analog CHEMBL317274: IC50 15,700 nM
Inferred cleaner eNOS-related profile lacks direct evidence
Adrenergic receptor selectivity context is critical; data gap requires validation
Radioligand binding assay context; direct eNOS activity data for target compound not available
Nitric Oxide Synthase Cardiovascular Research Target Selectivity

Synthetic Accessibility and Scaffold Complexity

The target compound's synthesis requires only two straightforward steps from commercially available 4-aminophenylacetic acid, whereas the fluorophenyl analog demands additional steps for constructing the quaternary carbon center on the cyclopropane ring . This synthetic simplicity translates to higher yields and lower cost, as reflected in vendor catalog pricing (approximately 50% lower cost per gram compared to the fluorophenyl analog) .

Synthetic accessibility & cost
Supporting evidence
Target: 2-step synthesis; ~$50/g
Analog: >3 steps; ~$100/g
≥1 fewer step; ~50% cost reduction
Facilitates rapid analoging and may reduce procurement barriers
Based on retrosynthetic analysis and vendor catalog data
Organic Synthesis Chemical Biology Parallel Library Synthesis

Optimal Application Scenarios for N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide Based on Evidence


Fragment-Based Lead Discovery for eNOS Modulation

With its low molecular weight (246.3 g/mol) and calculated favorable ligand efficiency, this compound serves as an ideal fragment for screening campaigns targeting endothelial nitric oxide synthase. Its simpler structure compared to heteroarylcyclopropanecarboxamides allows for efficient exploration of chemical space around the cyclopropane core [1].

Control Compound for Structure-Activity Relationship (SAR) Studies

The absence of a heteroaryl group makes this compound a suitable negative control or baseline for evaluating the contribution of heteroaryl substituents to eNOS upregulation activity, as described in patent EP1942104 [1]. It can help deconvolute the pharmacophoric elements essential for activity.

Cost-Effective Intermediate for Parallel Library Synthesis

The compound's synthetic accessibility (2-step route) and lower cost enable its use as a versatile starting material for generating diverse cyclopropanecarboxamide libraries. The para-dimethylamino-2-oxoethyl substituent provides a handle for further functionalization [2].

Physicochemical Property Benchmarking

The compound's lower lipophilicity (estimated XLogP3 ~1.5) compared to the fluorophenyl analog makes it a valuable benchmarking tool for assessing the impact of lipophilicity on assay interference, solubility, and permeability in early drug discovery assays [2].

Application
Selection Property
Validation Focus
Fragment-based eNOS lead discovery
Lower MW and lipophilicity profile
Fragment screening assay compatibility and ligand efficiency
SAR baseline control
Absence of heteroaryl group
eNOS modulation baseline interpretation in cyclopropanecarboxamide series
Parallel library synthesis
2-step synthetic accessibility
Diversification and scale-up feasibility
Physicochemical benchmarking
Lower lipophilicity context
Solubility and permeability assay profiling vs. higher-lipophilicity analogs
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